(R)-2-(Pyrrolidin-3-yl)ethanol
Overview
Description
®-2-(Pyrrolidin-3-yl)ethanol is a chiral compound with a pyrrolidine ring attached to an ethanol group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-(Pyrrolidin-3-yl)ethanol typically involves the reduction of pyrrolidin-3-one derivatives. One common method is the reduction of ®-3-pyrrolidinone using sodium borohydride in the presence of ethanol. The reaction is carried out under mild conditions, usually at room temperature, to yield ®-2-(Pyrrolidin-3-yl)ethanol with high enantiomeric purity.
Industrial Production Methods
In an industrial setting, the production of ®-2-(Pyrrolidin-3-yl)ethanol can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and improves the overall yield and purity of the product. The use of chiral catalysts in the reduction process can further enhance the enantiomeric excess of the final product.
Chemical Reactions Analysis
Types of Reactions
®-2-(Pyrrolidin-3-yl)ethanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde.
Reduction: The compound can be further reduced to form different derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as thionyl chloride or phosphorus tribromide can be used for substitution reactions.
Major Products Formed
Oxidation: Pyrrolidin-3-one derivatives.
Reduction: Various pyrrolidine derivatives.
Substitution: Halogenated pyrrolidine compounds.
Scientific Research Applications
®-2-(Pyrrolidin-3-yl)ethanol has a wide range of applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential role in neurotransmitter modulation and receptor binding studies.
Medicine: Explored for its potential therapeutic effects in treating neurological disorders.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of ®-2-(Pyrrolidin-3-yl)ethanol involves its interaction with specific molecular targets, such as neurotransmitter receptors. The compound can modulate the activity of these receptors, leading to changes in cellular signaling pathways. This modulation can result in various physiological effects, depending on the specific receptor and pathway involved.
Comparison with Similar Compounds
Similar Compounds
(S)-2-(Pyrrolidin-3-yl)ethanol: The enantiomer of ®-2-(Pyrrolidin-3-yl)ethanol with similar chemical properties but different biological activities.
Pyrrolidin-3-ylmethanol: A structurally related compound with a methanol group instead of an ethanol group.
Pyrrolidin-3-one: The oxidized form of ®-2-(Pyrrolidin-3-yl)ethanol.
Uniqueness
®-2-(Pyrrolidin-3-yl)ethanol is unique due to its chiral nature and the presence of both a pyrrolidine ring and an ethanol group. This combination of structural features allows it to interact with a wide range of molecular targets, making it a versatile compound in various fields of research.
Properties
IUPAC Name |
2-[(3R)-pyrrolidin-3-yl]ethanol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO/c8-4-2-6-1-3-7-5-6/h6-8H,1-5H2/t6-/m1/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NKRLLPCWCPIQPL-ZCFIWIBFSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1CCO | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CNC[C@H]1CCO | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
115.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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